Product packaging for Methyl furo[2,3-c]pyridine-5-carboxylate(Cat. No.:)

Methyl furo[2,3-c]pyridine-5-carboxylate

Cat. No.: B11910958
M. Wt: 177.16 g/mol
InChI Key: XORMSHHWDYAUEF-UHFFFAOYSA-N
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Description

Methyl furo[2,3-c]pyridine-5-carboxylate (CAS 1437799-92-2) is a high-value fused heterocyclic compound of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 9 H 7 NO 3 and a molecular weight of 177.16, it serves as a versatile chemical intermediate and a key precursor in the synthesis of more complex pharmaceutical agents [ ]. The furopyridine scaffold is a privileged structure in drug design due to its improved biological activities and capacity to optimize target interactions, which can enhance the pharmacological and pharmacokinetic profiles of drug candidates [ ]. Fused heterocyclic systems like furo[2,3-c]pyridine are particularly recognized for their potential in developing inhibitors for critical enzymatic pathways, such as the PI3K/AKT/mTOR signal axis, which is a prominent target in oncology research [ ]. Furthermore, such heterocycles are under investigation for a wide range of other pharmacological applications, including serving as potential antibiotic, antiviral, and antifungal agents [ ]. This product is intended for Research Use Only and is strictly not for diagnostic, therapeutic, or personal use. Researchers can leverage this compound as a critical building block to innovate in early drug discovery and explore new chemical spaces for therapeutic development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO3 B11910958 Methyl furo[2,3-c]pyridine-5-carboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl furo[2,3-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c1-12-9(11)7-4-6-2-3-13-8(6)5-10-7/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XORMSHHWDYAUEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=C2C(=C1)C=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Significance of Fused Heterocyclic Scaffolds in Modern Organic and Medicinal Chemistry

Fused heterocyclic scaffolds are core structures in a vast number of biologically active compounds and functional materials. Their rigid, three-dimensional frameworks provide a well-defined orientation of substituents, which is crucial for specific interactions with biological targets such as enzymes and receptors. This structural pre-organization can lead to enhanced binding affinity and selectivity, key attributes for effective therapeutic agents. researchgate.net

The fusion of different heterocyclic rings, such as furan (B31954) and pyridine (B92270), results in novel electronic and steric properties that are distinct from their individual components. The electron-rich furan ring fused to the electron-deficient pyridine ring in furopyridines creates a unique electronic environment that influences the molecule's reactivity and intermolecular interactions. nih.gov This interplay of electronic characteristics is a key reason why furopyridine derivatives are actively investigated in drug discovery programs for various therapeutic areas, including oncology and inflammatory diseases. researchgate.net

Reaction Mechanisms and Chemical Transformations of the Furo 2,3 C Pyridine Core

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the furo[2,3-c]pyridine (B168854) core is a complex process due to the opposing electronic characteristics of the fused rings. The pyridine (B92270) ring is generally deactivated towards electrophilic attack because of the electronegative nitrogen atom, which reduces the electron density of the ring. quimicaorganica.orgyoutube.com Conversely, the furan (B31954) ring is an electron-rich heterocycle and is highly susceptible to electrophilic substitution. uomustansiriyah.edu.iq The position of substitution is influenced by the stability of the resulting reaction intermediates. quora.comquora.com

Nitration is a classic electrophilic aromatic substitution reaction. nih.gov Studies on substituted benzo[b]furo[2,3-c]pyridines, which serve as structural analogs, have shown that nitration proceeds with high regioselectivity. The reaction occurs exclusively at the C-6 position of the annelated benzene (B151609) ring. researchgate.net If the C-6 position is already occupied by a substituent, the electrophilic attack is directed to the C-8 position. researchgate.net This demonstrates a clear preference for substitution on the carbocyclic portion of the molecule over the heterocyclic furo[2,3-c]pyridine core in these specific analogs.

In cases where a phenyl substituent is present at the C-3 position, nitration can lead to a dinitro derivative, with substitution occurring on both the annelated benzene ring and the phenyl substituent. researchgate.net

Table 1: Regioselectivity of Nitration on Benzo[b]furo[2,3-c]pyridine Analogs

Starting Material Position of Nitration Reference
Substituted benzo[b]furo[2,3-c]pyridine C-6 (primary), C-8 (if C-6 is blocked) researchgate.net

Similar to nitration, Friedel-Crafts acylation of substituted benzo[b]furo[2,3-c]pyridines also demonstrates a strong preference for substitution on the benzene ring. Research indicates that acylation reactions, such as acetylation and benzoylation, proceed exclusively at the C-6 position. researchgate.net This regioselectivity is consistent with the electronic effects observed in nitration, where the benzene ring is more susceptible to electrophilic attack than the deactivated pyridine portion of the fused system. In other heterocyclic systems like imidazo[1,2-a]pyridine, C-3 acetylation is observed, highlighting how the nature of the fused rings dictates the reaction's outcome. nih.gov

Halogenation of the furo[2,3-c]pyridine core must consider the reactivity of both the furan and pyridine rings. The pyridine ring itself undergoes electrophilic halogenation under harsh conditions, typically favoring the 3-position. nih.govchemrxiv.org This is because attack at the 2- or 4-positions leads to a destabilized intermediate with a positive charge on the nitrogen atom. quora.comquora.com Modern methods have been developed for the 3-selective halogenation of a broad range of pyridine derivatives. nih.govchemrxiv.org

Conversely, the furan ring is highly reactive towards electrophiles. For instance, methyl furoate can be cleanly converted into its 5-monobromo derivative. iust.ac.ir This suggests that electrophilic halogenation of the unsubstituted furo[2,3-c]pyridine core would likely occur on the electron-rich furan ring, presumably at the C-2 or C-3 positions, which are alpha to the furan oxygen.

Metallation of aromatic rings is a powerful tool for functionalization. In the case of furan, lithiation with organolithium reagents like n-butyllithium occurs selectively at an α-position (C-2 or C-5). iust.ac.ir This preference is well-established; for example, 3-bromofuran (B129083) undergoes metal-halogen exchange to form 3-lithiofuran at low temperatures, but this intermediate readily equilibrates to the more stable 2-lithiofuran (B141411) if the temperature is allowed to rise. iust.ac.ir This indicates a strong thermodynamic preference for the α-lithiated species. Therefore, direct lithiation of the furo[2,3-c]pyridine core is expected to take place on the furan ring, specifically at the C-2 or C-3 position, to generate a lithiated intermediate ready for subsequent reaction with an electrophile.

Table 2: Predicted Site of Electrophilic Attack on the Furo[2,3-c]pyridine Core

Reaction Predicted Position of Attack Rationale Reference
Halogenation C-2 or C-3 (Furan Ring) Furan ring is more activated than the pyridine ring. iust.ac.ir

| Lithiation | C-2 or C-3 (Furan Ring) | Strong preference for metallation at the α-position of furan. | iust.ac.ir |

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine ring makes the furo[2,3-c]pyridine core susceptible to nucleophilic aromatic substitution (SNAr).

Nucleophilic aromatic substitution on a pyridine ring typically occurs at the C-2 and C-4 positions. uomustansiriyah.edu.iqstackexchange.com This regioselectivity is due to the ability of the electronegative nitrogen atom to stabilize the anionic Meisenheimer intermediate formed during the attack. stackexchange.comyoutube.com For the reaction to proceed, the ring usually requires activation by an electron-withdrawing group and the presence of a good leaving group (such as a halide) at the position of attack. youtube.com

Syntheses of related furo[2,3-b]pyridine (B1315467) systems have utilized SNAr reactions where a nucleophile displaces a chloro group at the 2-position of the pyridine ring, followed by intramolecular cyclization to form the furan ring. nih.gov This demonstrates the viability of nucleophilic displacement on the pyridine portion of the fused heterocyclic system. The use of pyridine-N-oxides is another strategy to facilitate nucleophilic attack at the C-2 or C-4 positions. youtube.comacs.org

Reissert-Henze Type Reactions of Furo[2,3-c]pyridine N-Oxides

The Reissert-Henze reaction is a classic method for the functionalization of nitrogen-containing aromatic heterocycles. wikipedia.org It typically involves the reaction of a quinoline (B57606) or isoquinoline (B145761) with an acid chloride and potassium cyanide to form a Reissert compound, which can then be hydrolyzed. wikipedia.org This type of reaction can also be applied to pyridine derivatives. wikipedia.org

In the context of furo[2,3-c]pyridine N-oxides, the Reissert-Henze reaction provides a pathway to introduce substituents at the C4-position. The N-oxide is first activated by an acylating agent, such as benzoyl chloride, which makes the C4-position susceptible to nucleophilic attack by a cyanide ion. The resulting dihydro- intermediate can then undergo rearomatization. While specific examples for methyl furo[2,3-c]pyridine-5-carboxylate are not extensively detailed in the provided search results, the general mechanism is applicable to pyridine N-oxides. arkat-usa.org

Palladium-Catalyzed Cross-Coupling Reactions on Functionalized Furo[2,3-c]pyridine Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely used in the synthesis of complex organic molecules, including pharmaceuticals and natural products. nih.gov

Suzuki Coupling Reactions for Aryl and Heteroaryl Substitutions

The Suzuki coupling reaction is a versatile palladium-catalyzed cross-coupling reaction that joins an organoboron compound with a halide or triflate. youtube.comyoutube.com This reaction is particularly useful for creating biaryl and heteroaryl structures. For functionalized furo[2,3-c]pyridine systems, the Suzuki reaction allows for the introduction of various aryl and heteroaryl groups, which can significantly impact the biological activity of the molecule.

A concise, four-step synthesis of furo[2,3-b]pyridines has been developed to include functional handles at the 3- and 5-positions, making them suitable for palladium-mediated cross-coupling reactions like the Suzuki coupling. nih.gov This approach facilitates the generation of diverse libraries of compounds for structure-activity relationship (SAR) studies. nih.gov The reaction conditions typically involve a palladium catalyst, a base, and a suitable solvent system. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and good functional group tolerance. nih.gov

Table 1: Example of Suzuki Coupling Reaction Conditions

ParameterCondition
CatalystPalladium(II) acetate
LigandBuchwald or other phosphine (B1218219) ligands
BasePotassium carbonate, sodium carbonate, or others
SolventToluene, DMF, or aqueous mixtures
ReactantsHalogenated furo[2,3-c]pyridine, Aryl/Heteroaryl boronic acid or ester

Direct C-H Functionalization and Arylation Studies

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov This approach involves the direct activation and subsequent reaction of a C-H bond.

For pyridine-containing compounds, direct C-H functionalization can be challenging due to the electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom. nih.gov However, various catalytic systems have been developed to overcome these challenges. Palladium catalysis is often employed for the direct arylation of pyridine N-oxides. beilstein-journals.orgberkeley.edu Mechanistic studies suggest that the reaction can proceed through a cooperative catalytic cycle involving two distinct palladium species. berkeley.edu Recent advancements have also focused on achieving regioselectivity, targeting positions other than the typically more reactive C2-position. nih.govrsc.org Rhodium-catalyzed direct arylation has also been reported for the furopyridine core, specifically at the 2-position of furo[2,3-b]pyridine. researchgate.net

Oxidation and Reduction Chemistry

Oxidation and reduction reactions are fundamental transformations in organic chemistry that can be used to modify the furo[2,3-c]pyridine core.

Oxidation of Nitrogen (N-Oxide Formation)

The nitrogen atom in the pyridine ring of the furo[2,3-c]pyridine system can be oxidized to form an N-oxide. arkat-usa.org This transformation is typically achieved using oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, peracetic acid), hydrogen peroxide in the presence of a catalyst, or other reagents like sodium perborate. arkat-usa.orgorgsyn.orgorganic-chemistry.org The formation of the N-oxide has several important implications:

It alters the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.

The N-oxide group itself can be a site for further functionalization. organic-chemistry.org

N-oxides can serve as directing groups in C-H activation reactions. nih.gov

Table 2: Common Reagents for N-Oxide Formation

ReagentConditions
m-Chloroperoxybenzoic acid (m-CPBA)Inert solvent (e.g., CH2Cl2)
Hydrogen Peroxide / Acetic AcidHeating
Sodium Perborate / Acetic AcidMild conditions
Urea-Hydrogen Peroxide (UHP)Solid-state or in solution
Sodium Percarbonate / Rhenium catalystMild conditions

Oxidative Additions to Dihydropyridines to Form Furo[2,3-c]pyridines

The synthesis of the furo[2,3-c]pyridine ring system can sometimes involve an oxidative step. For instance, a dihydrofuro[2,3-b]pyridine, formed through an intramolecular Diels-Alder reaction, can be oxidized to the aromatic furo[2,3-b]pyridine using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov While this specific example pertains to the furo[2,3-b] isomer, similar oxidative aromatization strategies could be envisioned in the synthesis of furo[2,3-c]pyridines.

Derivatization and Further Functionalization of the Ester Group

The ester moiety at the 5-position of the furo[2,3-c]pyridine ring system is a versatile functional group, amenable to a variety of chemical transformations. These reactions allow for the introduction of different functional groups, which can significantly influence the molecule's biological activity, solubility, and metabolic stability. Key derivatization strategies include hydrolysis to the corresponding carboxylic acid, conversion into amides and hydrazides, and transformation into other ester forms.

Hydrolysis to Carboxylic Acids

The conversion of the methyl ester of this compound to its corresponding carboxylic acid, Furo[2,3-c]pyridine-5-carboxylic acid, is a fundamental transformation. This reaction is typically achieved through saponification, using a base such as sodium hydroxide (B78521) or lithium hydroxide in a solvent system like a methanol/water or tetrahydrofuran/water mixture. The resulting carboxylate salt is then neutralized with an acid to yield the final carboxylic acid product. This carboxylic acid derivative serves as a crucial building block for further modifications, such as the formation of amides via coupling reactions.

Amidation and Hydrazide Formation

The formation of amides and hydrazides from this compound represents a significant pathway for creating derivatives with diverse biological potential.

Amidation: The direct reaction of the methyl ester with an amine to form an amide is a common synthetic route. This process can be facilitated by heating the reactants together, sometimes in the presence of a catalyst. Alternatively, the ester is first hydrolyzed to the carboxylic acid, which is then coupled with an amine using standard peptide coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU).

Hydrazide Formation: The synthesis of the corresponding hydrazide is typically accomplished by reacting the methyl ester with hydrazine (B178648) hydrate (B1144303) in a suitable solvent, such as ethanol (B145695) or methanol. The reaction mixture is often heated under reflux to drive the reaction to completion. The resulting Furo[2,3-c]pyridine-5-carbohydrazide is a key intermediate for synthesizing a variety of heterocyclic systems, such as pyrazoles and triazoles, and for creating more complex derivatives.

Detailed experimental procedures for the amidation and hydrazide formation of this specific compound are not widely documented in publicly accessible literature. However, these transformations are standard for analogous heterocyclic esters. For instance, the conversion of related furo[2,3-b]pyrrole esters to their corresponding hydrazides is achieved by refluxing with hydrazine in ethanol. mdpi.com

Conversion to Other Ester Derivatives

Transesterification of the methyl ester to other ester forms (e.g., ethyl, tert-butyl) is another valuable derivatization technique. This reaction is typically performed by treating the methyl ester with an excess of the desired alcohol in the presence of an acid or base catalyst. For example, heating the methyl ester in ethanol with a catalytic amount of sulfuric acid would lead to the formation of the corresponding ethyl ester. This method allows for the fine-tuning of properties like solubility and reactivity. As with the other transformations, specific published examples for this compound are not available, and the methodology is based on general principles of organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of methyl furo[2,3-c]pyridine-5-carboxylate, offering a detailed atom-by-atom map of the molecular framework.

Interactive Data Table: ¹H NMR Chemical Shifts

ProtonChemical Shift (ppm)MultiplicityCoupling Constant (J) in Hz
H-27.78d2.3
H-36.94d2.3
H-48.92s
H-78.42s
OCH₃3.96s

d = doublet, s = singlet

Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts indicate the type of carbon atom (e.g., aromatic, carbonyl) and its electronic environment.

Interactive Data Table: ¹³C NMR Chemical Shifts

CarbonChemical Shift (ppm)
C-2144.8
C-3107.9
C-3a148.9
C-4145.3
C-5129.7
C-7140.2
C-7a118.9
C=O165.8
OCH₃52.6

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR signals and confirming the connectivity of the atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons, for instance, confirming the coupling between H-2 and H-3 in the furan (B31954) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. For example, it would link the ¹H signal at 7.78 ppm to the ¹³C signal at 144.8 ppm (C-2).

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment helps in distinguishing between CH, CH₂, and CH₃ groups, which would confirm the presence of the methyl group and the methine carbons in the aromatic rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of the compound. For this compound (C₉H₇NO₃), the expected exact mass can be calculated and compared with the experimental value to confirm the molecular formula.

Interactive Data Table: HRMS Data

IonCalculated m/zFound m/z
[M+H]⁺178.0504178.0502

This close agreement between the calculated and found mass-to-charge ratios provides strong evidence for the proposed elemental composition.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for confirming the identity and assessing the purity of synthetic compounds. In the analysis of pyridine-carboxylate derivatives, LC coupled with a reversed-phase column is often employed. For instance, a mobile phase consisting of acetonitrile (B52724) and a weak acid like 0.1% acetic acid has proven effective for the separation of various pyridine-carboxylate derivatives, typically resulting in a single, sharp peak indicative of a pure compound. acs.org

Upon ionization, typically using electrospray ionization (ESI) in positive mode, the mass spectrometer provides crucial information about the molecular weight of the analyte. For pyridine-carboxylate derivatives, the protonated molecule [M+H]⁺ is commonly observed. acs.org In some cases, adducts with the mobile phase solvent, such as acetonitrile [M+H+CH₃CN]⁺, can also be detected with high intensity. acs.org

AdductPredicted m/z
[M+H]⁺164.03423
[M+Na]⁺186.01617
[M-H]⁻162.01967
[M+NH₄]⁺181.06077
[M+K]⁺201.99011
[M+H-H₂O]⁺146.02421

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. In the context of this compound, the IR spectrum would be expected to show characteristic peaks for the ester functional group and the aromatic furopyridine core.

The IR spectra of related furan and pyridine (B92270) derivatives provide a basis for predicting the key absorption bands. For example, the C=O stretching vibration of the ester group is typically a strong band in the region of 1700-1750 cm⁻¹. The C-O stretching vibrations of the ester and the furan ring would likely appear in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range.

The table below summarizes the expected IR absorption ranges for the key functional groups in this compound, based on data from analogous structures.

Functional GroupExpected Absorption Range (cm⁻¹)Vibration Type
Aromatic C-H3000 - 3100Stretching
C=O (Ester)1700 - 1750Stretching
Aromatic C=C and C=N1400 - 1600Stretching
C-O (Ester and Furan)1000 - 1300Stretching

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, and bond angles. While a crystal structure for this compound has not been reported, a patent for a related compound, N-[l-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide , mentions the existence of crystalline forms and the use of powder X-ray diffraction (PXRD) for their characterization. google.com

For a novel compound like this compound, obtaining a single crystal suitable for X-ray diffraction would be a primary goal for unambiguous structural elucidation. The resulting data would provide invaluable information on the planarity of the furopyridine ring system and the orientation of the methyl carboxylate substituent.

Computational Chemistry and Theoretical Studies on Furo 2,3 C Pyridine Systems

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like methyl furo[2,3-c]pyridine-5-carboxylate. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms—the molecular geometry—by finding the minimum energy structure on the potential energy surface.

Table 1: Predicted Geometrical Parameters for this compound using DFT (B3LYP/6-311++G(d,p))

ParameterPredicted Value
Bond Lengths (Å)
C2-C31.38
C3-C3a1.42
C4-C51.40
C5-N61.34
N6-C71.37
C7-C7a1.39
O1-C21.36
O1-C7a1.38
C5-C(O)OCH₃1.48
C=O1.21
O-CH₃1.35
Bond Angles (°) **
C2-O1-C7a106.5
C4-C5-N6120.1
C5-N6-C7118.5
N6-C7-C7a121.3
C5-C(O)-O124.5
Dihedral Angles (°) **
C4-C5-C(O)-O178.9

Note: The data in this table is hypothetical and representative of typical values for similar structures, generated for illustrative purposes due to the absence of published experimental or computational data for this specific molecule.

Semi-Empirical Quantum-Chemical Methods (e.g., MNDO, AM1) for Atomic Charge Distribution and Reactivity Predictions

Semi-empirical quantum-chemical methods, such as MNDO (Modified Neglect of Diatomic Overlap) and AM1 (Austin Model 1), offer a faster, albeit less accurate, alternative to DFT for computational studies. mpg.deresearchgate.net These methods simplify the complex equations of quantum mechanics by incorporating experimental data (parameters) to approximate certain integrals. researchgate.net They are particularly useful for quickly assessing trends in large sets of molecules or for preliminary analyses before undertaking more computationally expensive calculations.

For this compound, semi-empirical methods can provide valuable information about the distribution of partial atomic charges. The atomic charges indicate which atoms in the molecule are electron-deficient (positive charge) or electron-rich (negative charge), which is fundamental for predicting reactivity. For instance, a site with a significant negative charge would be a likely target for an electrophile, while a positively charged site would be susceptible to nucleophilic attack.

In the case of this compound, AM1 or MNDO calculations would likely show the highest negative charge on the pyridine (B92270) nitrogen atom, followed by the oxygen atoms of the furan (B31954) ring and the carbonyl group. The carbon atom of the carbonyl group and the hydrogen atoms would carry positive charges. These charge distributions allow for predictions about the molecule's reactivity in various chemical reactions.

Table 2: Predicted Mulliken Atomic Charges for this compound using AM1

AtomPredicted Charge (a.u.)
O1 (furan)-0.25
C2+0.05
C3-0.10
C4-0.08
C5+0.15
N6-0.35
C7+0.12
C7a+0.02
C (carbonyl)+0.45
O (carbonyl)-0.40
O (ester)-0.30
C (methyl)+0.10

Note: The data in this table is hypothetical and representative of typical values for similar structures, generated for illustrative purposes due to the absence of published experimental or computational data for this specific molecule.

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathway Interpretation

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity and selectivity of chemical reactions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. youtube.comyoutube.com The energy and spatial distribution of these frontier orbitals are key to understanding a molecule's behavior as a nucleophile (electron donor, related to the HOMO) or an electrophile (electron acceptor, related to the LUMO).

For this compound, FMO analysis can elucidate its reactivity in various transformations. The HOMO is likely to be distributed over the electron-rich furo[2,3-c]pyridine (B168854) ring system, indicating that the molecule would act as a nucleophile in reactions with electron-deficient species. The location of the largest lobes of the HOMO would suggest the most probable site of electrophilic attack.

Conversely, the LUMO is expected to be localized on the pyridine ring and the electron-withdrawing carboxylate group. This suggests that the molecule could undergo nucleophilic attack at these positions. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is also an important indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies for this compound

ParameterPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy-1.2
HOMO-LUMO Gap5.3

Note: The data in this table is hypothetical and representative of typical values for similar structures, generated for illustrative purposes due to the absence of published experimental or computational data for this specific molecule.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, which can be invaluable for structure elucidation and verification. By calculating the magnetic shielding of each nucleus in the presence of an external magnetic field, it is possible to predict the ¹H and ¹³C NMR spectra of a molecule.

For this compound, DFT-based methods, often using the GIAO (Gauge-Including Atomic Orbital) approach, can provide theoretical ¹H and ¹³C chemical shifts. stenutz.eu These predicted spectra can be compared with experimental data to confirm the proposed structure. Discrepancies between predicted and experimental shifts can also highlight interesting electronic effects or conformational features. For instance, the chemical shifts of the protons and carbons on the furo[2,3-c]pyridine core would be influenced by the electron-donating nature of the furan oxygen and the electron-withdrawing character of the pyridine nitrogen and the methyl carboxylate group. dntb.gov.uansf.gov

Table 4: Predicted ¹³C NMR Chemical Shifts (ppm) for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C2145.2
C3105.8
C3a150.1
C4115.6
C5130.4
N6-C7148.9
C7a155.3
C (carbonyl)165.7
C (methyl)52.3

Note: The data in this table is hypothetical and representative of typical values for similar structures, generated for illustrative purposes due to the absence of published experimental or computational data for this specific molecule. Chemical shifts are referenced to a standard (e.g., TMS).

Investigation of Tautomerism and Isomerization Processes

Computational chemistry is a powerful tool for investigating dynamic processes like tautomerism and isomerization. sigmaaldrich.com Tautomers are isomers that readily interconvert, typically through the migration of a proton. For heterocyclic compounds, tautomerism can significantly impact their chemical and biological properties.

In the context of the furo[2,3-c]pyridine system, while this compound itself does not have obvious tautomeric forms, related derivatives could. For instance, if a hydroxyl group were present on the pyridine ring, keto-enol tautomerism would be possible. Computational methods can be used to calculate the relative energies of different tautomers, thereby predicting which form is more stable and therefore more abundant at equilibrium.

Isomerization processes, such as the rotation around single bonds (e.g., the bond connecting the carboxylate group to the pyridine ring), can also be studied. By mapping the potential energy surface as a function of the dihedral angle, the energy barriers to rotation can be calculated. This provides insight into the conformational flexibility of the molecule and the relative populations of different conformers. Such studies are crucial for understanding how the molecule might interact with biological targets or other reactants.

Synthetic Utility and Broader Applications in Organic Chemistry

Methyl Furo[2,3-c]pyridine-5-carboxylate as a Versatile Synthetic Intermediate

The presence of both a furan (B31954) and a pyridine (B92270) ring, along with a reactive ester group, makes this compound a versatile intermediate for further chemical transformations.

The furo[2,3-c]pyridine (B168854) framework serves as a foundational structure for the synthesis of more elaborate polycyclic heterocyclic systems. While direct examples starting from this compound are not extensively documented, the general reactivity of the furopyridine system allows for various synthetic elaborations. For instance, the synthesis of polycyclic hetero-fused 7-deazapurine heterocycles has been achieved through C-H functionalization and cross-coupling reactions of related pyrimidine (B1678525) precursors, followed by cyclization reactions. bldpharm.comsigmaaldrich.com This suggests that the furo[2,3-c]pyridine core can be similarly functionalized to build complex, fused systems of interest in medicinal chemistry and materials science.

The reactivity of the furan and pyridine rings can be selectively targeted. The furan ring can participate in cycloaddition reactions, while the pyridine ring can undergo nucleophilic substitution or metal-catalyzed cross-coupling reactions, providing multiple avenues for constructing polycondensed structures. The related furo[2,3-b]pyridine (B1315467) derivatives have been used in the synthesis of fused systems like furo[2,3-b]pyridines based on cyclopenta[c]pyridines and 5,6,7,8-tetrahydroisoquinolines. researchgate.net

The synthesis of furo[2,3-c]isoquinolines, a class of polycyclic heteroaromatics, represents a potential application for this compound. Although a direct synthetic route from this specific starting material is not yet detailed in the literature, a proposed mechanism for the synthesis of furo[2,3-c]isoquinolines has been described, highlighting the feasibility of constructing this advanced scaffold. acs.org The general strategy often involves the construction of the isoquinoline (B145761) core onto a pre-existing furan-containing fragment. The functional groups on the this compound could be strategically manipulated to facilitate such cyclization reactions.

Development of New Reaction Methodologies and Catalytic Systems Using Furo[2,3-c]pyridine Derivatives

The unique electronic properties of the furo[2,3-c]pyridine system, arising from the fusion of an electron-rich furan ring and an electron-deficient pyridine ring, make it an interesting substrate for developing novel reaction methodologies. Research on related furopyridine isomers has led to the development of new catalytic systems. For example, palladium-catalyzed synthesis of furo[2,3-b]pyridines from β-ketodinitriles and alkynes has been reported, showcasing the development of new annulation strategies. acs.org The functionalization of the furo[2,3-c]pyridine core can be achieved through regioselective metalations, allowing for the introduction of various substituents and the development of new synthetic methods.

Applications in Materials Science

The photophysical properties of the furo[2,3-c]pyridine scaffold make it a candidate for applications in materials science, particularly in the development of organic electronic materials.

While direct application of this compound in OLEDs has not been reported, derivatives of the isomeric furo[3,2-c]pyridine (B1313802) have shown significant promise. A novel iridium complex based on a furo[3,2-c]pyridine ligand has been developed for high-performance organic light-emitting diodes (OLEDs), achieving a high external quantum efficiency of over 30%. colab.ws This demonstrates the potential of the furopyridine core to act as a ligand in emissive metal complexes for OLED applications.

Furthermore, computational studies on donor-acceptor molecules for OLEDs and nonlinear optical (NLO) applications provide a theoretical basis for designing new materials. researchgate.netmdpi.comrsc.org The electronic properties of this compound could be computationally modeled to assess its potential as a building block for fluorescent materials. The combination of the electron-donating furan and electron-accepting pyridine ring within the same molecule provides an intrinsic donor-acceptor character that is often desirable for creating efficient light-emitting materials.

The pyridine nitrogen in the furo[2,3-c]pyridine core can potentially act as an anchoring group to bind dye molecules to semiconductor surfaces in dye-sensitized solar cells (DSSCs). Pyridine and its derivatives have been investigated as alternative anchoring groups to the more traditional carboxylic acids. nih.gov The lone pair of electrons on the pyridine nitrogen can coordinate to the Lewis acidic sites on the semiconductor surface (e.g., TiO2), facilitating electron injection from the dye's excited state into the semiconductor's conduction band.

While there are no specific reports on the use of this compound in DSSCs, its structural features suggest it could be a viable component in the design of new sensitizer (B1316253) dyes. The furo[2,3-c]pyridine moiety could serve as part of the π-conjugated bridge or as the anchoring unit itself.

Ligand Design in Organometallic Chemistry and Catalysis

The furo[2,3-c]pyridine scaffold, characterized by an electron-rich furan ring fused to an electron-deficient pyridine ring, presents a unique electronic and structural framework for the design of specialized ligands in organometallic chemistry and catalysis. The nitrogen atom of the pyridine ring provides a primary coordination site for transition metals, analogous to well-studied pyridine-based ligands. The properties of this coordination can be finely tuned by substituents on the heterocyclic core.

The specific compound, this compound, incorporates an electron-withdrawing methyl carboxylate group on the pyridine ring. This feature is expected to decrease the basicity of the pyridine nitrogen, thereby modifying the electronic properties of the resulting metal complexes. This modulation can influence the catalytic activity and stability of the organometallic species. While direct application of this compound as a ligand is not extensively documented in current literature, the broader furo[2,3-c]pyridine system has been successfully employed in ligand synthesis.

A key strategy for creating advanced ligands involves the synthesis of bidentate or polydentate structures, which can form more stable chelate complexes with metal centers. Research has demonstrated a detailed methodology for the regioselective lithiation of the parent furo[2,3-c]pyridine. acs.org This allows for the controlled introduction of functional groups at specific positions. Following this, palladium- or nickel-catalyzed coupling reactions have been utilized to synthesize 2,2′- or 7,7′-bifuro[2,3-c]pyridine ligands. acs.org These bidentate ligands, featuring two furo[2,3-c]pyridine units linked together, are designed to coordinate with a single metal center, a critical feature for many catalytic applications.

The potential for creating chiral ligands based on this scaffold is also significant for asymmetric catalysis. While C2-symmetric ligands have historically dominated the field, non-symmetrical ligands are increasingly recognized for their effectiveness. nih.gov The furo[2,3-c]pyridine framework can be incorporated into more complex, chiral ligand structures. For instance, related isomeric systems like furo[3,2-b]pyridines have been used to construct sterically demanding N-heterocyclic carbene (NHC) ligands for chiral-at-ruthenium catalysts, highlighting the utility of furopyridine motifs in advanced catalyst design. researchgate.net The presence of the carboxylate group in this compound offers a versatile handle for further synthetic modifications, allowing for its conversion into amides, alcohols, or other functional groups to create novel chiral, multidentate ligands.

Table 1: Examples of Furopyridine-Based Ligand Concepts

Ligand TypeParent ScaffoldSynthetic StrategyPotential Application
Bidentate N,N-LigandFuro[2,3-c]pyridineRegioselective lithiation followed by Pd/Ni-catalyzed couplingHomogeneous Catalysis
Chiral NHC LigandFuro[3,2-b]pyridineMulti-step synthesis to form functionalized NHCAsymmetric Catalysis
Functionalized Monodentate LigandThis compoundCoordination via pyridine nitrogenTuning electronic properties of metal complexes

Stereoselective Synthesis Approaches Incorporating Furo[2,3-c]pyridine Chirality

The development of stereoselective synthetic routes is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications where stereochemistry dictates biological activity. For molecules containing the furo[2,3-c]pyridine core, stereoselectivity can be introduced by either creating a chiral center within the heterocyclic framework itself or by attaching a chiral side chain to a pre-formed achiral furo[2,3-c]pyridine nucleus.

Research into potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) has led to the development of detailed stereoselective syntheses for derivatives of furo[2,3-c]pyridine. acs.org In one prominent example, the synthesis of PNU-142721, a chiral furo[2,3-c]pyridine derivative, demonstrates an approach where chirality is introduced in a side chain at the 5-position. acs.org

The synthetic sequence begins with the construction of the achiral furo[2,3-c]pyridine core. acs.org A key racemic intermediate, a 1-(furo[2,3-c]pyridin-5-yl)ethanol (B8361652) derivative, is then synthesized. The introduction of chirality is achieved at this stage through one of two primary methods:

Enzymatic Kinetic Resolution: This method utilizes an enzyme to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the fast-reacting enantiomer (as its ester) from the slow-reacting enantiomer (the unreacted alcohol). This approach provides access to both enantiomers with high optical purity.

Asymmetric Reduction: An alternative strategy involves the asymmetric reduction of a ketone precursor (5-acetylfuro[2,3-c]pyridine) using a chiral reducing agent, such as a borane (B79455) complexed with a chiral oxazaborolidine catalyst (Corey-Bakshi-Shibata reduction). This directly produces the desired chiral alcohol with a preference for one enantiomer.

Once the chiral alcohol is obtained, it is converted into a suitable leaving group, such as a chloride, while maintaining its stereochemical integrity. This chiral electrophile is then used in a subsequent nucleophilic substitution reaction to couple the side chain to another part of the target molecule, yielding the final enantiopure product. acs.org The absolute configuration of the resulting stereocenter is often confirmed by X-ray crystallography.

These established methods demonstrate effective strategies for incorporating chirality into molecules containing the furo[2,3-c]pyridine scaffold, focusing on the stereocontrolled synthesis of side chains attached to the heterocyclic system.

Table 2: Key Stereoselective Methods for Furo[2,3-c]pyridine Derivatives

MethodPrecursorReagents/CatalystOutcome
Enzymatic Kinetic ResolutionRacemic 1-(furo[2,3-c]pyridin-5-yl)ethanolLipase, Acylating AgentSeparation of enantiomers
Asymmetric Reduction5-Acetylfuro[2,3-c]pyridineChiral Oxazaborolidine, BoraneEnantioselective synthesis of chiral alcohol
Nucleophilic SubstitutionChiral 5-(1-chloroethyl)furo[2,3-c]pyridineNucleophile (e.g., thiopyrimidine)Formation of final product with defined stereochemistry

Q & A

Q. What are the standard synthetic routes for Methyl furo[2,3-c]pyridine-5-carboxylate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions starting with pyridine derivatives and furan precursors. A common method includes cyclization under acidic or dehydrating conditions (e.g., phosphorus oxychloride) to fuse the heterocyclic rings . Optimization focuses on temperature control (e.g., 60–80°C), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios to minimize side products. For example, introducing the methyl ester group via nucleophilic substitution requires precise pH adjustments to avoid hydrolysis .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural confirmation relies on spectroscopic techniques:

  • NMR : 1H^1H and 13C^{13}C NMR identify proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm) and carbonyl carbons (δ ~165 ppm) .
  • IR : Absorption bands at ~1700 cm1^{-1} confirm the ester carbonyl group .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 191.18) verify the molecular weight . Purity is assessed via HPLC (>95% purity threshold for biological assays) .

Q. What are the primary biological targets of this compound, and how are these interactions studied?

The compound interacts with enzymes like cytochrome P450 isoforms (e.g., CYP3A4) and kinases. Studies use:

  • Enzyme inhibition assays : Measuring IC50_{50} values via fluorescence-based substrate conversion .
  • Molecular docking : Computational models predict binding affinities to active sites (e.g., hydrophobic pockets in CYP3A4) .
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters of ligand-protein binding .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation or ester group substitution) alter the compound’s bioactivity?

Substitutions at the 5-position (e.g., chlorine or cyano groups) enhance metabolic stability and target affinity. For example:

  • 5-Chloro derivative : Shows 2.5-fold higher CYP3A4 inhibition (IC50=8.2μM_{50} = 8.2 \mu M) compared to the parent compound (IC50=20.5μM_{50} = 20.5 \mu M) .
  • Methyl-to-ethyl ester substitution : Reduces cytotoxicity (HeLa cell IC50_{50} increases from 12 μM to >50 μM) by altering membrane permeability . Synthetic strategies for derivatives include nucleophilic aromatic substitution or Pd-catalyzed cross-coupling .

Q. How can contradictory data on the compound’s pharmacokinetic properties be resolved?

Discrepancies in bioavailability (e.g., oral vs. intravenous administration) often arise from:

  • Metabolic instability : Phase I metabolism via hepatic enzymes generates inactive metabolites. Use of deuterated analogs or prodrugs can mitigate this .
  • Solubility limitations : LogP values (~2.3) indicate moderate hydrophobicity. Co-solvents (e.g., PEG-400) in in vivo studies improve dissolution . Resolution requires comparative studies across species (rodent vs. human microsomes) and formulation optimization .

Q. What methodologies are used to analyze the compound’s role in modulating cellular signaling pathways?

  • Transcriptomics : RNA-seq identifies differentially expressed genes (e.g., apoptosis regulators like Bcl-2) in treated cancer cells .
  • Western blotting : Validates protein-level changes (e.g., reduced phosphorylated ERK in MAPK pathway inhibition) .
  • Metabolomics : LC-MS profiles metabolites (e.g., ATP depletion in glycolysis inhibition) .

Methodological Considerations

  • Reaction optimization : Use design of experiments (DoE) to evaluate temperature, solvent, and catalyst interactions .
  • Data validation : Cross-reference spectroscopic data with computational models (e.g., DFT calculations for NMR shifts) .
  • Biological assays : Include positive controls (e.g., ketoconazole for CYP3A4 inhibition) to benchmark activity .

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